molecular formula C12H15NO7 B2722423 Ethyl 3,4,5-trimethoxy-2-nitrobenzoate CAS No. 186603-53-2

Ethyl 3,4,5-trimethoxy-2-nitrobenzoate

Cat. No.: B2722423
CAS No.: 186603-53-2
M. Wt: 285.252
InChI Key: BHXPZZHBPWNKIH-UHFFFAOYSA-N
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Description

Ethyl 3,4,5-trimethoxy-2-nitrobenzoate is an organic compound with the molecular formula C12H15NO7. It is a derivative of benzoic acid, characterized by the presence of three methoxy groups and a nitro group on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3,4,5-trimethoxy-2-nitrobenzoate typically involves the nitration of ethyl 3,4,5-trimethoxybenzoate. The reaction is carried out using a nitrating mixture, such as concentrated nitric acid and sulfuric acid, under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2-position of the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,4,5-trimethoxy-2-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 3,4,5-trimethoxy-2-nitrobenzoate finds applications in several scientific research areas:

Mechanism of Action

The mechanism of action of Ethyl 3,4,5-trimethoxy-2-nitrobenzoate is primarily related to its functional groups. The nitro group can undergo reduction to form an amino group, which can interact with various biological targets. The methoxy groups can influence the compound’s lipophilicity and its ability to cross biological membranes. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the nitro group and the ethyl ester, which confer distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

IUPAC Name

ethyl 3,4,5-trimethoxy-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO7/c1-5-20-12(14)7-6-8(17-2)10(18-3)11(19-4)9(7)13(15)16/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXPZZHBPWNKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1[N+](=O)[O-])OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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